molecular formula C11H11N3O4S B2678335 ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate CAS No. 955260-09-0

ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate

Cat. No. B2678335
CAS RN: 955260-09-0
M. Wt: 281.29
InChI Key: DMARBKTTXHHWFZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .


Synthesis Analysis

The synthesis of thiazolopyrimidines has received considerable attention from both synthetic and medicinal chemists because of their wide range of biological activities . The novel 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized by thiophene ring closure. The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .


Molecular Structure Analysis

The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .


Chemical Reactions Analysis

Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gave amino derivatives .

Mechanism of Action

The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .

Future Directions

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that future research could focus on exploring these modifications to enhance the compound’s effectiveness.

properties

IUPAC Name

ethyl 2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-3-18-10(17)8(15)13-7-6(2)12-11-14(9(7)16)4-5-19-11/h4-5H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARBKTTXHHWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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